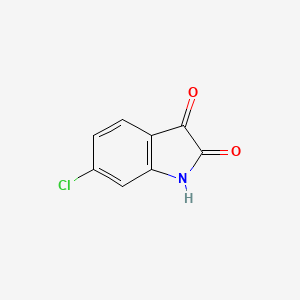

6-Chloroisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLBLSGEPQBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287009 | |

| Record name | 6-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-92-0 | |

| Record name | 6341-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroindoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroisatin: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloroisatin (CAS No: 6341-92-0), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in drug discovery and development.

Core Properties of this compound

This compound, also known as 6-chloroindole-2,3-dione, is a chlorinated derivative of isatin.[1][2] The presence of the electron-withdrawing chlorine atom at the 6-position of the indole ring significantly influences its chemical reactivity and biological activity.[3]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6341-92-0 | [1][4][5][6][7] |

| Molecular Formula | C₈H₄ClNO₂ | [4][5][6][7] |

| Molecular Weight | 181.58 g/mol | [4][5][6][7] |

| Appearance | Light yellow to brown crystalline powder | [1][6] |

| Melting Point | 262 °C (decomposes) | [1][4][5][6] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| Purity | ≥ 98% (by GC) is commercially available | [6] |

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 3,3-dibromo-6-chloro-1,3-dihydro-indol-2-one. This method provides a good yield of the final product.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis method.[5]

Step 1: Preparation of the reaction mixture

-

Suspend 21.34 g (59.7 mmol) of 3,3-dibromo-6-chloro-1,3-dihydro-indol-2-one in a 4:1 (v/v) mixture of methanol and water (172 mL of methanol and 43 mL of water) in a round-bottom flask equipped with a reflux condenser.

Step 2: Refluxing the reaction

-

Heat the suspension to reflux with constant stirring.

-

Maintain the reflux for 19 hours.

Step 3: Isolation and purification of the product

-

After 19 hours, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the resulting red solid using a Buchner funnel.

-

Wash the solid with cold methanol to remove any remaining impurities.

-

Dry the purified 6-chloroindole-2,3-dione to obtain the final product (yields of up to 88% have been reported).[5]

Step 4: Characterization

-

The structure of the synthesized this compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.[5] The expected mass spectrometry analysis (API-ES+) would show m/z 182/184 [M+H]+, which is characteristic of a compound containing one chlorine atom.[5]

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to its versatile reactivity.[3][6] The isatin core allows for a variety of chemical transformations, including N-functionalization, and condensation reactions at the C3-carbonyl group.[3][6]

Key Reactions of this compound

-

Schiff Base Formation: The carbonyl group at the C3 position readily reacts with primary amines to form Schiff bases. This reaction is fundamental to the synthesis of a wide range of biologically active molecules.

-

N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be functionalized through alkylation or acylation, allowing for the introduction of various substituents to modulate the compound's properties.

-

Ring-Opening Reactions: Under certain conditions, the isatin ring can be opened, providing access to other classes of heterocyclic compounds.

Applications in Drug Discovery

The isatin scaffold is a well-known "privileged structure" in medicinal chemistry, and this compound is no exception. It serves as a key intermediate in the synthesis of compounds with a broad spectrum of biological activities.

-

Antimicrobial Agents: this compound and its derivatives have shown potent activity against various bacterial strains.[3][4] The mechanism of action for its antibacterial properties involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[3]

-

Anticancer Agents: Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents.[6] It has been investigated as a potential apoptosis inducer in non-small cell lung cancer cells.[5]

-

Enzyme Inhibitors: The structural features of this compound make it a suitable scaffold for the design of inhibitors for various enzymes, which is a key strategy in the development of new therapeutic agents.[6]

Applications in Materials Science

Beyond its pharmaceutical applications, this compound is used in the synthesis of dyes and pigments.[1][6] Its chemical structure contributes to the creation of compounds with desirable coloristic and stability properties for use in the textile and polymer industries.[6]

Experimental Workflow: Synthesis of a this compound Schiff Base

The following diagram illustrates a typical workflow for the synthesis of a Schiff base from this compound, a common reaction in the development of novel bioactive compounds.

Caption: Synthesis of a this compound Schiff Base.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7] Always consult the Safety Data Sheet (SDS) before use.[1][4][7]

Conclusion

This compound is a highly versatile and valuable compound for researchers in both academia and industry. Its well-defined chemical properties and reactivity make it an important intermediate for the synthesis of a wide array of functional molecules. With its proven applications in drug discovery and materials science, this compound will undoubtedly continue to be a key player in the development of novel chemical entities.

References

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. scbt.com [scbt.com]

- 3. CAS 6341-92-0: this compound | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 6341-92-0 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound, 5G | Labscoop [labscoop.com]

biological activity of 6-Chloroisatin derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Chloroisatin Derivatives

Authored by a Senior Application Scientist

Foreword: The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad and potent biological activities.[1][2][3] Its derivatives have been the subject of extensive research, leading to the development of numerous therapeutic candidates.[4][5][6] This guide focuses specifically on derivatives of this compound, a halogenated analog whose unique electronic properties often enhance its pharmacological profile. As researchers and drug development professionals, understanding the nuanced biological activities, mechanisms of action, and structure-activity relationships of this molecular class is paramount for designing next-generation therapeutics. This document provides a synthesized overview of the current landscape, grounded in experimental evidence and offering practical, field-proven protocols to facilitate further research.

The this compound Core: Synthesis and Derivatization

The strategic placement of a chlorine atom at the C-6 position of the isatin ring significantly influences the molecule's lipophilicity and electronic distribution, which can enhance membrane permeability and target engagement. The synthesis of this compound itself is well-established, often proceeding through methods like the Sandmeyer isatin synthesis.[1][7]

The true therapeutic potential, however, is unlocked through derivatization, primarily at the C-3 carbonyl and N-1 positions. The C-3 carbonyl is highly reactive and readily undergoes condensation reactions with various nucleophiles, such as hydrazines and semicarbazides, to form hydrazones and semicarbazones, respectively. These derivatives have consistently shown potent biological activity.[8]

General Protocol: Synthesis of this compound-3-Semicarbazones

This protocol outlines a standard condensation reaction, a cornerstone for generating a library of diverse this compound derivatives for screening.

Methodology:

-

Reactant Preparation: Dissolve equimolar quantities (e.g., 0.003 mol) of this compound and an appropriately substituted phenyl semicarbazide in ethanol (10 mL, 95%).

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reaction: Reflux the mixture for approximately 45-60 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Purification: Filter the resulting solid, wash it with cold ethanol, and dry it. Recrystallization from 95% ethanol is performed to yield the pure product.[8]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and elemental analysis.

Anticancer Activity: A Multi-Mechanistic Approach

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines.[9] Their efficacy stems not from a single mode of action but from a multi-pronged attack on critical cellular machinery, primarily involving the disruption of the cytoskeleton and the induction of programmed cell death (apoptosis).

Cytotoxicity Profile of this compound Derivatives

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Below is a summary of reported activities for representative this compound derivatives.

| Compound Class | Derivative Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Semicarbazone | 6-chloro-3-(4-bromophenyl) | HeLa (Cervical) | ~10 | [9] |

| Semicarbazone | 6-chloro-3-(2,4-dihydroxyphenyl) | MCF-7 (Breast) | >100 | [9] |

| Semicarbazone | 6-chloro-3-(2-hydroxy-5-nitrophenyl) | HCT-116 (Colon) | >100 | [9] |

| Benzodithiazine | 6-chloro-3-(2-(5-nitrothiophen-2-yl)methylene...) | MCF-7 (Breast) | 15 | [9] |

| Benzodithiazine | 6-chloro-3-(2-(5-nitrothiophen-2-yl)methylene...) | HCT-116 (Colon) | 16 | [9] |

Mechanism I: Disruption of Microtubule Dynamics

A primary mechanism of action for many isatin-based anticancer agents is the inhibition of tubulin polymerization.[2][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). By binding to tubulin, the protein subunit of microtubules, these derivatives prevent its assembly, leading to a dysfunctional mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[10][11]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Isatin: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), an indole derivative first isolated in the 19th century, has traversed a remarkable journey from a simple oxidation product of a natural dye to a cornerstone scaffold in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of isatin and its derivatives. We chronicle its initial isolation from indigo, detail the evolution of its synthetic methodologies from classical named reactions to modern catalytic approaches, and map its emergence as a "privileged scaffold" in drug discovery. The guide elucidates the causality behind key experimental choices in its synthesis and derivatization, offering field-proven insights into its versatile reactivity. By synthesizing historical context with contemporary applications, this document serves as an authoritative resource for professionals engaged in heterocyclic chemistry and the development of novel therapeutics.

The Dawn of a Privileged Scaffold: Discovery and Natural Occurrence

The story of isatin begins not in a pharmaceutical lab, but in the world of dyes. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained this vibrant orange-red crystalline solid as a product from the oxidation of indigo dye using nitric and chromic acids[1][2][3]. This discovery marked the chemical transformation of a well-known natural pigment into a novel heterocyclic compound, laying the groundwork for future exploration[4][5]. Initially a chemical curiosity, isatin's significance grew as its unique structure and reactivity were unraveled.

While its first encounter was synthetic, isatin is also an endogenous compound. It is found in a variety of natural sources, including plants of the genus Isatis and in Couroupita guianensis[1][6]. Furthermore, it has been identified in mammals, including humans, as a metabolic derivative of adrenaline, highlighting its biological relevance[1][6][7]. This dual existence as both a natural product and a synthetically accessible molecule enhanced its appeal to chemists and biologists alike.

Caption: Initial discovery of isatin via the oxidation of indigo.

The Synthetic Evolution: From Classical Reactions to Modern Methods

The utility of a chemical scaffold is fundamentally tied to its accessibility. The initial oxidation of indigo was not a practical synthetic route for laboratory-scale production[8]. This challenge spurred the development of robust synthetic methods, which have evolved significantly over the past century.

The Sandmeyer Isatin Synthesis: A Foundational Approach

The first truly practical and straightforward method for preparing isatin was developed by Traugott Sandmeyer in 1919[9][10]. This reaction remains one of the most common and reliable procedures. It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an α-isonitrosoacetanilide intermediate.[1][8]. This intermediate is then isolated and cyclized under strong acidic conditions, typically with concentrated sulfuric acid, to yield the isatin core with good efficiency[1][6]. The elegance of the Sandmeyer method lies in its use of simple, readily available starting materials to construct the bicyclic isatin system in two high-yielding steps.

Caption: Workflow of the two-step Sandmeyer Isatin Synthesis.

Experimental Protocol: Sandmeyer Synthesis of Isatin

This protocol is adapted from established procedures and is designed to be self-validating through clear, sequential steps.

Step A: Preparation of Isonitrosoacetanilide

-

In a 5-L round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

-

To this solution, add the following in order, ensuring mixing between additions:

-

1300 g of crystallized sodium sulfate.

-

A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 43 mL of concentrated hydrochloric acid.

-

A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

-

-

Heat the mixture rapidly in a water bath. The reaction typically starts around 65-70°C, indicated by a vigorous, almost violent boiling.

-

Once the reaction subsides (after about 1-2 minutes), immediately cool the flask in an ice bath.

-

Filter the precipitated isonitrosoacetanilide using a Büchner funnel. Wash the product with cold water and allow it to air-dry. The typical yield is 65-72 g.

Step B: Cyclization to Isatin

-

Warm 600 g (326 mL) of concentrated sulfuric acid to 50°C in a 1-L flask equipped with a mechanical stirrer.

-

Add 75 g (0.46 mole) of dry isonitrosoacetanilide from Step A at a rate that maintains the temperature between 60°C and 70°C. Caution: This step is exothermic; external cooling may be necessary.

-

After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the cyclization.

-

Pour the reaction mixture onto 4-5 kg of crushed ice.

-

Allow the mixture to stand for 30 minutes, then filter the precipitated isatin. Wash thoroughly with cold water until the washings are no longer acidic.

-

Dry the product. The yield of isatin is typically 48-51 g (>75%)[8]. For issues with solubility during cyclization of lipophilic analogs, methanesulfonic acid can be a more effective medium[11].

The Stolle Synthesis

Reported by Robert Stollé around 1913-1922, the Stolle synthesis provides a crucial alternative to the Sandmeyer method, particularly for producing N-substituted isatins[12]. The process involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate[1][12]. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid (e.g., AlCl₃, TiCl₄, BF₃), to cyclize into the desired isatin derivative[1][13]. The Stolle method is highly effective for synthesizing isatins that are difficult to obtain via the Sandmeyer route[14].

Caption: The Stolle Synthesis pathway for N-substituted isatins.

Other Key Synthetic Strategies

Over the years, several other methods have been developed, each offering unique advantages:

-

Gassman Synthesis: This method provides a versatile route to isatins by converting anilines into an intermediate 3-methylthio-2-oxindole, which is then oxidized to the corresponding isatin[14].

-

Modern Oxidation Methods: More recent approaches involve the direct oxidation of commercially available indoles or oxindoles using a variety of oxidizing agents, offering a more direct and often greener route to N-substituted isatins[1][15].

A Privileged Scaffold: Reactivity and Medicinal Chemistry Potential

The true value of isatin in drug development lies in its unique and versatile chemical reactivity. The presence of an aromatic ring, a reactive C3-ketone, and a γ-lactam moiety provides multiple sites for chemical modification, allowing for the creation of vast and diverse chemical libraries[1][7]. This structural and reactive potential is why isatin is often referred to as a "privileged scaffold"[16][17][18].

Key reactive sites for derivatization include:

-

N-1 Position: The acidic N-H proton can be easily deprotonated, allowing for a wide range of N-alkylation, N-acylation, and N-arylation reactions[1].

-

C-3 Carbonyl: This ketone group is highly electrophilic and readily undergoes nucleophilic additions, condensations (e.g., with active methylene compounds), and spiro-annulations[1][3]. This is the most common site for modification to generate Schiff bases, Mannich bases, and other derivatives[19][20].

-

Aromatic Ring (C-5 and C-7): The benzene ring can undergo electrophilic aromatic substitution, typically at the C-5 and C-7 positions, allowing for the introduction of various functional groups like halogens or nitro groups to modulate electronic properties and biological activity[1][19].

Caption: Key reactive sites on the isatin scaffold for derivatization.

A Legacy of Bioactivity: Isatin in Drug Discovery

The structural versatility of isatin directly translates into a remarkable breadth of pharmacological activities. For decades, researchers have explored isatin derivatives, revealing their potential to modulate numerous biological targets and pathways[20][21][22]. This has led to the development of isatin-based compounds for a wide array of therapeutic areas.

| Biological Activity | Therapeutic Area | Key Molecular Targets / Mechanisms |

| Anticancer | Oncology | Kinase Inhibition (VEGFR-2, EGFR, CDK2), Tubulin Polymerization Inhibition, Apoptosis Induction, STAT-3 Modulation[18][23][24] |

| Antiviral | Infectious Disease | Reverse Transcriptase Inhibition (Anti-HIV), Inhibition of Viral Structural Proteins[20] |

| Antimicrobial | Infectious Disease | Broad-spectrum activity against various bacteria and fungi[16][19][21] |

| Anticonvulsant | Neurology | Modulation of ion channels and neurotransmitter systems[14][20] |

| Anti-tubercular | Infectious Disease | Inhibition of key enzymes in Mycobacterium tuberculosis[19][20] |

| Anti-inflammatory | Immunology | Inhibition of inflammatory pathways and enzymes[14][19] |

The anticancer activity of isatin derivatives is particularly noteworthy. The isatin core is a key pharmacophore in clinically approved kinase inhibitors like Sunitinib and Toceranib[14]. By modifying the scaffold, researchers have successfully designed potent inhibitors targeting multiple oncogenic pathways, leading to compounds with significant cytotoxicity against various cancer cell lines, including those that are multi-drug resistant[18][23].

Conclusion: The Enduring Legacy and Future Horizons

From its origins as an oxidation product of indigo, isatin has evolved into an indispensable tool for medicinal chemists. Its straightforward and versatile synthesis, coupled with its immense potential for structural diversification, has cemented its status as a privileged scaffold. The journey from a 19th-century chemical observation to a 21st-century therapeutic cornerstone demonstrates a remarkable progression of scientific inquiry.

The future of isatin chemistry remains bright. Current research focuses on the design of novel isatin-hybrids and conjugates, which combine the isatin core with other pharmacophores to enhance efficacy, improve target specificity, and overcome drug resistance[18][23]. Furthermore, the application of modern drug delivery strategies, such as nano-formulations, is being explored to improve the bioavailability and targeted delivery of isatin-based agents[23]. The rich history of isatin serves as a powerful foundation for its continued and future impact on the development of novel human therapeutics.

References

- 1. Isatin - Wikipedia [en.wikipedia.org]

- 2. ijpsr.com [ijpsr.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rjwave.org [rjwave.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

- 13. journals.irapa.org [journals.irapa.org]

- 14. nmc.gov.in [nmc.gov.in]

- 15. researchgate.net [researchgate.net]

- 16. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rjppd.org [rjppd.org]

- 22. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]

- 23. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 6-Chloroisatin via the Sandmeyer Reaction

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of 6-chloroisatin. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings and critical process parameters of the Sandmeyer reaction as applied to the isatin scaffold, ensuring a robust and reproducible synthesis.

Strategic Importance of this compound

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a multitude of pharmacologically active agents.[1][2] The introduction of a chlorine atom at the 6-position of the isatin core yields this compound, a versatile intermediate that significantly influences the electronic and lipophilic properties of resulting molecules.[3] This substitution is leveraged in the development of novel compounds with potential therapeutic applications, including anti-cancer and antimicrobial activities, making a reliable synthesis of this compound a critical endeavor in drug discovery pipelines.[3][4]

The Sandmeyer Reaction: A Mechanistic Perspective

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a powerful method for the transformation of an aryl amino group into a halide via a diazonium salt intermediate.[5][6][7][8] The reaction is fundamentally a two-stage process:

-

Diazotization: The conversion of a primary aromatic amine into an aryl diazonium salt.

-

Copper(I)-Catalyzed Substitution: The displacement of the diazonium group (N₂) by a nucleophile, in this case, chloride.

The accepted mechanism is a radical-nucleophilic aromatic substitution (SRNAr).[5][7] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the concomitant loss of stable nitrogen gas, which drives the reaction forward. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final this compound product and regenerating the copper(I) catalyst.[5][9]

Caption: The two-stage mechanism of the Sandmeyer reaction for this compound synthesis.

Experimental Synthesis of this compound

This protocol details the conversion of the precursor, 6-amino-isatin, to this compound. The synthesis of 6-amino-isatin, typically achieved through nitration of isatin followed by reduction, is a prerequisite for this procedure.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 6-Amino-isatin | C₈H₆N₂O₂ | 162.15 | 5.00 g | 30.8 | Starting material |

| Concentrated HCl | HCl | 36.46 | 25 mL | ~300 | 37% w/w, ~12 M |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.35 g | 34.1 | 1.1 eq. |

| Copper(I) Chloride | CuCl | 98.99 | 3.35 g | 33.8 | 1.1 eq. |

| Deionized Water | H₂O | 18.02 | As needed | - | |

| Urea | CH₄N₂O | 60.06 | ~0.1 g | - | To quench excess HNO₂ |

Step-by-Step Protocol

Part A: Preparation of the Isatin-6-Diazonium Chloride Solution

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 6-amino-isatin (5.00 g, 30.8 mmol) and deionized water (50 mL).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (15 mL). The mixture will form a slurry of the amine hydrochloride salt.

-

Cooling: Immerse the flask in an ice-salt bath and cool the vigorously stirred slurry to 0-5 °C. It is imperative to maintain this temperature range to ensure the stability of the diazonium salt.[10]

-

Nitrite Addition: Dissolve sodium nitrite (2.35 g, 34.1 mmol) in deionized water (15 mL) and transfer this solution to the dropping funnel.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine slurry over 30-40 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C. The solid will gradually dissolve, resulting in a clear, dark solution of the diazonium salt.

-

Confirmation: After the addition is complete, continue stirring for an additional 20 minutes in the ice bath. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid. If the test is negative, add a few more drops of the nitrite solution. If positive, add a small amount of urea to quench the excess nitrous acid until the test is negative.

Part B: Sandmeyer Reaction and Product Isolation

-

Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) chloride (3.35 g, 33.8 mmol) in concentrated hydrochloric acid (10 mL).

-

Reaction: While stirring the CuCl solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. The addition should be done in portions over 20-30 minutes. A vigorous evolution of nitrogen gas will be observed, and a dark solid will precipitate.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt and drive the reaction to completion.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) until the filtrate is colorless and neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Part C: Purification

-

Recrystallization: The crude this compound can be purified by recrystallization from glacial acetic acid or ethanol to yield bright orange-red crystals.

Overall Workflow

Caption: Experimental workflow for the synthesis of this compound via Sandmeyer reaction.

Critical Parameters and Scientific Rationale

-

Temperature Control: The stability of aryl diazonium salts is highly temperature-dependent.[10] Maintaining a temperature of 0-5 °C during diazotization is the most critical parameter to prevent premature decomposition of the salt, which would lead to the formation of phenolic byproducts and significantly lower the yield.[11]

-

Acid Concentration: A sufficient concentration of strong acid is essential for two reasons: it protonates the primary amine, making it soluble, and it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ.[8][12]

-

Stoichiometry: A slight excess of sodium nitrite ensures complete conversion of the primary amine. However, a large excess should be avoided and quenched with urea, as residual nitrous acid can lead to unwanted side reactions.[13] The use of a stoichiometric or slight excess of the copper(I) chloride catalyst ensures an efficient radical transfer process.[7]

-

Rate of Addition: Slow, controlled addition of both the nitrite solution during diazotization and the diazonium salt during the Sandmeyer step is crucial for managing the exothermicity of the reactions and preventing localized temperature spikes.

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended.[14][15]

| Technique | Expected Results for this compound |

| Appearance | Orange-red crystalline solid |

| Melting Point | ~258-260 °C |

| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1740 (C=O, ketone), ~1720 (C=O, amide), ~830 (C-Cl stretch)[16] |

| ¹H NMR | Signals corresponding to the three aromatic protons on the isatin core and the N-H proton. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the two carbonyl carbons and the carbon bearing the chlorine atom.[17] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 181, with a characteristic M+2 isotope peak at m/z = 183 (approx. 1/3 intensity) due to ³⁷Cl. |

Safety and Handling

-

Hazardous Reagents: Concentrated hydrochloric acid is highly corrosive. Copper salts are toxic. Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, and work within a certified chemical fume hood.

-

Diazonium Salt Instability: This is the most significant safety concern. While generally stable in cold aqueous solution, isolated, dry diazonium salts are shock-sensitive and can be explosive.[13][18] NEVER attempt to isolate the diazonium salt intermediate from the solution.

-

Gas Evolution: The reaction produces nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

-

Quenching: Always have a quenching agent, such as sulfamic acid or urea, available to neutralize any excess nitrous acid at the end of the diazotization step.[13]

References

- 1. journals.irapa.org [journals.irapa.org]

- 2. biomedres.us [biomedres.us]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. Khan Academy [khanacademy.org]

- 10. Diazoniumsalts + Cu2Cl2 + HCl to the reaction is known class 12 chemistry JEE_Main [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Diazotisation [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 6-Chloroisatin for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of 6-Chloroisatin (6-chloro-1H-indole-2,3-dione), a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is designed for researchers, scientists, and drug development professionals, offering a practical and theoretical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus is on the causality behind experimental choices and the self-validating nature of a multi-spectroscopic approach.

Introduction: The Significance of this compound

This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The introduction of a chlorine atom at the 6-position of the indole ring significantly influences its electronic properties and, consequently, its reactivity and biological interactions. Accurate structural confirmation and purity assessment are paramount in any research or development endeavor involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the this compound structure is essential for interpreting its spectral data. The molecule consists of an indole core fused with a dicarbonyl moiety at positions 2 and 3. The chlorine atom is substituted at the C6 position of the benzene ring.

Caption: Molecular Structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer. A dilute solution of this compound is prepared in a deuterated solvent, commonly DMSO-d₆, which can effectively dissolve the compound and has a well-characterized residual solvent peak for reference.

Data Interpretation: The aromatic region of the ¹H NMR spectrum of this compound is of primary interest. Due to the substitution pattern, we expect to see three distinct signals for the aromatic protons. The N-H proton of the lactam will also be present, typically as a broad singlet.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.10 | br s | - | N-H |

| ~7.65 | d | ~2.0 | H-7 |

| ~7.55 | dd | ~8.2, 2.0 | H-5 |

| ~7.10 | d | ~8.2 | H-4 |

Note: These are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly.

Causality in Signal Assignment:

-

H-7: This proton is ortho to the electron-withdrawing carbonyl group (C=O) and will experience deshielding, shifting it downfield. It is coupled only to H-5, resulting in a doublet.

-

H-5: This proton is coupled to both H-4 (ortho) and H-7 (meta), leading to a doublet of doublets.

-

H-4: This proton is ortho to the nitrogen atom and coupled only to H-5, appearing as a doublet.

-

N-H: The lactam proton is acidic and often exchanges with residual water in the solvent, resulting in a broad singlet. Its chemical shift can be highly dependent on concentration and temperature.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation: The spectrum will show eight distinct carbon signals. The two carbonyl carbons will be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the chlorine substituent and the fused ring system.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~184.0 | C-3 (C=O) |

| ~159.0 | C-2 (C=O) |

| ~148.0 | C-7a |

| ~138.0 | C-5 |

| ~130.0 | C-6 |

| ~124.0 | C-4 |

| ~122.0 | C-3a |

| ~113.0 | C-7 |

Note: These are predicted chemical shifts. Experimental verification is recommended.

Visualization of NMR Workflow:

Caption: Standard workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A common and straightforward method for solid samples like this compound is the Potassium Bromide (KBr) pellet technique. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

Data Interpretation: The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl (C=O) and N-H bonds. The aromatic C-H and C=C bonds, as well as the C-Cl bond, will also show characteristic absorptions.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H stretch (lactam) |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1720 | Strong | C=O stretch (lactam) |

| ~1610, ~1470 | Medium | C=C stretch (aromatic) |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~800-850 | Strong | C-H out-of-plane bend |

| ~700-800 | Medium | C-Cl stretch |

Causality in Peak Positions:

-

The two carbonyl groups are in different chemical environments (ketone vs. lactam), leading to two distinct, strong absorption bands.

-

The N-H stretching band is typically broad due to intermolecular hydrogen bonding in the solid state.

-

The position of the C-Cl stretch can vary but is expected in the fingerprint region.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Experimental Protocol: Electron Ionization (EI) is a common technique for small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (181.58 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 181 and 183, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Expected Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 183 | ~33% | [M+2]⁺ (containing ³⁷Cl) |

| 181 | 100% | [M]⁺ (containing ³⁵Cl) |

| 153 | Variable | [M-CO]⁺ |

| 125 | Variable | [M-2CO]⁺ |

| 90 | Variable | [C₆H₄Cl]⁺ |

Fragmentation Pathway: The primary fragmentation pathway involves the sequential loss of the two carbonyl groups as carbon monoxide (CO).

Caption: Proposed primary fragmentation pathway of this compound in EI-MS.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of chlorine). Together, these methods provide a self-validating system for the unambiguous identification and characterization of this compound, ensuring the integrity and reliability of subsequent research and development activities.

An In-Depth Technical Guide to the Therapeutic Potential of 6-Chloroisatin

Abstract

6-Chloroisatin, a halogenated derivative of the indole-2,3-dione (isatin) scaffold, is emerging as a versatile and potent molecule in medicinal chemistry. Its unique structural and electronic properties make it a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the known and potential therapeutic targets of this compound, moving beyond a simple literature review to offer a field-proven perspective on experimental validation and future research trajectories. We will delve into the mechanistic underpinnings of its activity in oncology, infectious disease, and neurodegeneration, providing detailed experimental protocols and logical frameworks to empower researchers in their drug discovery efforts.

Introduction: The Isatin Scaffold and the Significance of 6-Chloro Substitution

The isatin core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a chlorine atom at the 6-position of the indole ring fundamentally alters the molecule's physicochemical properties. This substitution enhances the electrophilic character of the C-2 carbonyl carbon and modifies the molecule's hydrophobicity and steric profile, thereby influencing its binding affinity and selectivity for various biological targets. This compound serves as a critical intermediate in the synthesis of more complex bioactive molecules and has demonstrated intrinsic biological activity worthy of investigation.[1]

Oncological Therapeutic Targets

The most extensively explored therapeutic area for isatin derivatives is oncology. This compound is implicated as a potential anticancer agent through several distinct, yet potentially interconnected, mechanisms of action.

Target: Tubulin Polymerization and Microtubule Dynamics

Mechanism & Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division.[2] Disruption of microtubule dynamics is a clinically validated anticancer strategy employed by drugs like taxanes (stabilizers) and vinca alkaloids (destabilizers).[3] Isothiocyanates and other small molecules have been identified as inhibitors of tubulin polymerization.[2] Given that the isatin scaffold is present in other compounds known to interfere with microtubule assembly, tubulin represents a high-priority potential target for this compound. Inhibition would lead to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.

Experimental Workflow Diagram:

Caption: Workflow for validating tubulin as a target.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from established methods to provide a robust framework for assessing the effect of this compound on tubulin assembly.[4]

-

Reagent Preparation:

-

Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice to a final concentration of 10 mg/mL.

-

GTP Stock: Prepare a 100 mM solution of GTP in General Tubulin Buffer and store in small aliquots at -80°C.

-

Polymerization Buffer: General Tubulin Buffer supplemented with 10% glycerol.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series in DMSO.

-

-

Assay Procedure:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled 96-well half-area plate, add 60 µL of a tubulin solution (prepared by diluting the tubulin stock to ~60 µM in ice-cold Polymerization Buffer).

-

Add 10 µL of the diluted this compound or control (DMSO for negative control, Nocodazole for positive destabilizing control, Paclitaxel for positive stabilizing control) to the wells. The final DMSO concentration should not exceed 1%.

-

Initiate the polymerization reaction by adding a final concentration of 1 mM GTP.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the change in absorbance (OD340) over time. An increase in absorbance indicates tubulin polymerization.

-

Determine the rate of polymerization and the maximum polymer mass for each compound concentration.

-

Calculate the IC50 value by plotting the inhibition of polymerization against the log of the this compound concentration.

-

Target: Caspase-Mediated Apoptosis Pathways

Mechanism & Rationale: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It is primarily executed by a family of cysteine proteases called caspases.[5] The process is generally divided into two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases like Caspase-3, -6, and -7.[5][6] While many isatin derivatives induce apoptosis, the specific involvement of caspases in this compound-mediated cell death is a key area of investigation. Notably, related compounds like 6-bromoisatin have been shown to induce apoptosis without activating caspase-3/7, suggesting the potential for an alternative, caspase-independent cell death mechanism which warrants further study. Caspase-6, in particular, has unique activation mechanisms and is strongly implicated in neurodegenerative diseases, presenting a potential dual-purpose target.[7]

Signaling Pathway Diagram:

Caption: Converging pathways of caspase-mediated apoptosis.

Protocol: Caspase-3/7 Activity Assay (Luminescence-based)

This protocol utilizes a commercially available reagent like Caspase-Glo® 3/7 to measure effector caspase activation in cells treated with this compound.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., Jurkat, HeLa) in a white-walled 96-well plate at a density of 10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with a dose-response of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine).

-

Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the fold-change in caspase activity relative to the vehicle control.

-

Plot the fold-change against the log of the this compound concentration to determine the dose- and time-dependent activation of effector caspases.

-

Potential Target: Protein Kinases

Mechanism & Rationale: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The isatin scaffold is the foundation of several successful kinase inhibitors, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). This clinical precedent strongly suggests that this compound could possess inhibitory activity against one or more protein kinases. Identifying these specific kinase targets requires high-throughput screening against a diverse panel of kinases.[][9]

Protocol: Biochemical Kinase Activity Assay (Generic)

This protocol provides a general template for screening this compound against a specific kinase using a fluorescence-based method.[10]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer optimized for the specific kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reagents: Prepare solutions of the recombinant kinase, its specific peptide substrate, and ATP in the kinase buffer.

-

Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase and the diluted this compound (or control inhibitor like Staurosporine).

-

Incubate for 10-20 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Kₘ for the kinase).

-

Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction by adding a development reagent (e.g., a solution containing ADP-detecting enzymes or a phosphospecific antibody in a TR-FRET or fluorescence polarization format).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a suitable microplate reader (e.g., measuring fluorescence intensity or polarization).

-

-

Data Analysis:

-

Convert the signal to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot percent inhibition versus log[this compound] and fit to a four-parameter dose-response curve to determine the IC50.

-

Antimicrobial Therapeutic Target: The Bacterial 50S Ribosomal Subunit

Mechanism & Rationale: A highly promising and well-supported therapeutic target for this compound is the bacterial ribosome. Specifically, it has been shown to be a potent inhibitor of bacterial growth by binding to the 50S ribosomal subunit.[11] This large subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the polypeptide exit tunnel.[12] By binding within or near these critical sites, this compound can inhibit protein synthesis, leading to a bacteriostatic or bactericidal effect.[11] This mechanism is particularly effective against Mycobacterium tuberculosis, including drug-resistant strains.[11]

Mechanism Diagram:

Caption: Inhibition of bacterial protein synthesis by this compound.

Neuroprotective Potential in Parkinson's Disease Models

Mechanism & Rationale: Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons.[13] Experimental models, such as those using the neurotoxin 6-hydroxydopamine (6-OHDA), replicate key features of the disease, including oxidative stress, mitochondrial dysfunction, and neuronal apoptosis.[14][15] Neuroprotective agents that can mitigate these effects are of high therapeutic interest.[13][16] Given the established role of this compound and its analogs in modulating apoptosis and potentially inhibiting key cellular kinases, there is a strong scientific basis for investigating its neuroprotective effects. The compound could potentially protect neurons by reducing oxidative stress, inhibiting pro-apoptotic signaling cascades (such as those involving caspase-6), and modulating survival pathways like ERK1/2.[17]

Experimental Validation Workflow:

-

Cell Culture Model: Utilize human neuroblastoma cells (e.g., SH-SY5Y) differentiated into a dopaminergic phenotype.

-

Induce Toxicity: Expose the cells to 6-OHDA to induce oxidative stress and cell death, mimicking PD pathology.[14]

-

Treatment: Pre-treat or co-treat cells with various concentrations of this compound.

-

Assess Viability: Measure cell viability using an MTT or similar assay to determine if this compound protects against 6-OHDA-induced death.

-

Measure Oxidative Stress: Quantify reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.

-

Assess Mitochondrial Health: Measure mitochondrial membrane potential using a dye like Rhodamine-123 to see if this compound prevents mitochondrial collapse.[14]

-

Confirm Apoptosis: Measure caspase activation (as described in section 2.2) to confirm the mechanism of cell death and its inhibition.

Quantitative Data Summary Table

| Therapeutic Area | Potential Target | Key Assay | Endpoint Measured | Example IC50/EC50 Range |

| Oncology | Tubulin Polymerization | In Vitro Polymerization | Inhibition of Polymerization | 1 - 50 µM (Hypothetical) |

| Caspases | Caspase-Glo® 3/7 Assay | Luminescence (Activity) | 1 - 25 µM (Hypothetical) | |

| Protein Kinases | TR-FRET/FP Assay | Inhibition of Activity | 0.01 - 10 µM (Hypothetical) | |

| Infectious Disease | Bacterial 50S Ribosome | Bacterial Growth Inhibition | Minimum Inhibitory Conc. (MIC) | 0.5 - 64 µg/mL (Reported for analogs) |

| Neurodegeneration | Neuronal Apoptosis | 6-OHDA Viability Assay | % Cell Viability | 1 - 20 µM (Hypothetical) |

Conclusion and Future Directions

This compound is a molecule of significant therapeutic promise with a diverse target landscape. The most validated target to date is the bacterial 50S ribosomal subunit, presenting a clear path for the development of novel antibiotics. In oncology, its potential to disrupt microtubule dynamics and induce apoptosis via caspase-dependent or -independent pathways makes it a compelling candidate for further investigation. High-throughput screening against kinase panels is a logical and high-priority next step to uncover potentially novel and potent inhibitory activities. Finally, the intersection of its anti-apoptotic and signaling modulation capabilities provides a strong rationale for exploring its neuroprotective effects in models of Parkinson's and other neurodegenerative diseases. The experimental frameworks provided in this guide offer a clear, actionable path for researchers to rigorously validate these targets and unlock the full therapeutic potential of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamopen.com [benthamopen.com]

- 4. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 7. Multiple proteolytic events in caspase-6 self-activation impact conformations of discrete structural regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 6341-92-0 | FC32700 | Biosynth [biosynth.com]

- 12. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]

- 15. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Promise of Neuroprotective Agents in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms underlying the neuroprotection of environmental enrichment in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isatin Scaffold and the Significance of 6-Chloro Substitution

An In-Depth Technical Guide to 6-Chloroisatin and its Analogs in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. Initially discovered as a product of indigo oxidation, this endogenous indole is found in mammalian tissues and fluids and is involved in various biological processes.[1][2] The isatin core, with its reactive C3-keto group and N-H functionality, provides a versatile platform for chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[3] These activities include anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][3][4]

Among the various halogenated isatins, this compound stands out as a crucial building block in the development of potent bioactive molecules.[5] The introduction of a chlorine atom at the C6 position of the indole ring significantly modulates the electronic and lipophilic properties of the molecule. This substitution can enhance binding affinity to biological targets, improve metabolic stability, and influence the overall pharmacokinetic profile of the resulting analogs. Consequently, this compound serves as a valuable starting material for synthesizing novel therapeutic agents.[5]

Synthesis of this compound Analogs: A Modular Approach

The synthetic versatility of the this compound core allows for modifications at three primary positions: the N1-nitrogen, the C3-carbonyl, and the aromatic ring. The most common and effective strategy involves the condensation of the C3-keto group with various nucleophiles to generate a diverse array of Schiff bases, hydrazones, and semicarbazones.

References

- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

synthesis of 6-Chloroisatin derivatives for anticancer activity

An Application Guide to the Synthesis and Evaluation of 6-Chloroisatin Derivatives as Potent Anticancer Agents

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and anticancer evaluation of this compound derivatives. Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold, renowned for its structural versatility and broad spectrum of biological activities.[1][2][3] The introduction of a chlorine atom at the 6-position of the isatin ring often enhances lipophilicity and can significantly modulate the compound's pharmacological profile, making this compound a valuable starting material for developing novel therapeutic agents.[4]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, grounding protocols in established chemical principles and field-proven insights. We will explore the synthesis of the this compound core, its derivatization into promising anticancer candidates, and the mechanisms by which these compounds exert their cytotoxic effects.

Part 1: Synthesis of the this compound Core

The foundational step in this workflow is the efficient synthesis of the this compound intermediate (CAS 6341-92-0).[5][6][7] Among the various methods available for isatin synthesis, the Sandmeyer isatin synthesis remains one of the most reliable and widely used, particularly for anilines bearing electron-withdrawing groups like chlorine.[8][9][10][11]

The Sandmeyer Synthesis: Rationale and Mechanism

The Sandmeyer method is a two-step, one-pot reaction that begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline. This intermediate is then cyclized under strong acidic conditions to yield the isatin ring. The choice of 4-chloroaniline as the starting material directly leads to the desired 6-chloro substitution pattern on the final isatin product. This method is favored for its accessibility of starting materials and generally good yields.[12]

The workflow for this synthesis is outlined below.

Caption: General workflow for the Sandmeyer synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials and Reagents:

-

4-Chloroaniline

-

Chloral Hydrate (Cl₃CCH(OH)₂)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Sodium Sulfate (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Deionized Water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel.

Procedure:

-

Solution A Preparation: In a 2L round-bottom flask, dissolve 50.0 g of sodium sulfate in 600 mL of deionized water. Add 25.5 g (0.2 mol) of 4-chloroaniline, followed by 35 mL of concentrated hydrochloric acid. Stir until the aniline salt is fully dissolved.

-

Reaction Initiation: In a separate beaker, dissolve 36.5 g (0.22 mol) of chloral hydrate and 48.0 g (0.69 mol) of hydroxylamine hydrochloride in 200 mL of deionized water.

-

Formation of the Intermediate: Heat the aniline salt solution (Solution A) to 40°C. Add the chloral hydrate/hydroxylamine solution in one portion. The temperature will rise. Maintain the reaction mixture at 60-70°C for approximately 45-60 minutes, or until the precipitation of the yellow isonitrosoacetanilide intermediate is complete.

-

Isolation of Intermediate: Cool the mixture in an ice bath. Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water. Allow the solid to air dry.

-

Cyclization to this compound: Carefully and slowly add 150 mL of concentrated sulfuric acid to a 500 mL beaker cooled in an ice bath. While stirring, add the dried isonitrosoacetanilide intermediate in small portions, ensuring the temperature does not exceed 70°C.

-

Reaction Completion: After the addition is complete, heat the dark solution to 80°C for 10-15 minutes. A color change should be observed.

-

Product Precipitation: Cool the reaction mixture to room temperature and pour it slowly over 1 kg of crushed ice with vigorous stirring. The this compound will precipitate as an orange-brown solid.

-

Purification: Collect the crude product by vacuum filtration and wash with copious amounts of cold water until the washings are neutral to litmus paper. Recrystallize the crude solid from glacial acetic acid or ethanol to yield pure this compound as bright orange crystals.[5]

Self-Validation: The success of the synthesis can be confirmed by melting point determination (literature value: ~262°C) and standard spectroscopic techniques (FTIR, ¹H NMR, ¹³C NMR) to confirm the structure.[5][6]

Part 2: Derivatization of this compound for Anticancer Activity

The true potential of this compound is unlocked through its derivatization. The C3-keto group is highly reactive and serves as the primary site for modification, commonly leading to the formation of Schiff bases and hydrazones.[4] These modifications allow for the introduction of diverse pharmacophores, which can tune the molecule's activity against various cancer cell lines.[1][2]

Caption: Synthetic pathways from this compound to bioactive derivatives.

Protocol: Synthesis of this compound Schiff Bases

Schiff bases (or imines) are synthesized via the condensation of the C3-carbonyl of isatin with a primary amine. This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule.

Materials and Reagents:

-

This compound

-

Substituted Aromatic Amine (e.g., 4-fluoroaniline)

-

Glacial Acetic Acid

-

Ethanol (absolute)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.81 g (10 mmol) of this compound in 30 mL of absolute ethanol by gently warming.

-

To this solution, add 1.11 g (10 mmol) of the selected aromatic amine (e.g., 4-fluoroaniline).

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Collect the colored precipitate by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Causality: The acidic catalyst protonates the C3-carbonyl oxygen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the primary amine, thereby driving the condensation reaction forward.

Protocol: Synthesis of this compound-3-Thiosemicarbazones

Thiosemicarbazones are a well-known class of compounds with potent anticancer activity.[4] The synthesis is analogous to Schiff base formation.

Materials and Reagents:

-

This compound

-

Thiosemicarbazide

-

Ethanol (absolute)

-

Glacial Acetic Acid

Procedure:

-

Prepare a solution of 1.81 g (10 mmol) of this compound in 40 mL of warm absolute ethanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve 0.91 g (10 mmol) of thiosemicarbazide in 15 mL of warm ethanol.

-

Add the thiosemicarbazide solution to the this compound solution, followed by 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 3-5 hours. The formation of a yellow/orange precipitate indicates product formation.

-

Cool the mixture to room temperature, collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Part 3: Anticancer Activity and Mechanism of Action

Isatin derivatives exert their anticancer effects through multiple mechanisms, making them attractive candidates for overcoming drug resistance.[1][2] Key mechanisms include the inhibition of protein kinases crucial for cell cycle progression and angiogenesis, and the induction of programmed cell death (apoptosis).[1][4][13]

Kinase Inhibition and Cell Cycle Arrest

A primary target for many isatin-based compounds is the family of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[2][14] CDKs are enzymes that control the progression of the cell cycle.[14] By inhibiting CDK2, this compound derivatives can prevent cancer cells from transitioning from the G1 to the S phase, effectively arresting cell proliferation.[4]

Caption: Mechanism of action via CDK2 inhibition and cell cycle arrest.

Structure-Activity Relationship (SAR) and In Vitro Data

The anticancer potency of these derivatives is highly dependent on the nature of the substituents introduced. Structure-activity relationship (SAR) studies reveal that the incorporation of halogen atoms (like fluorine or chlorine) or electron-donating groups (like methoxy) on the appended aromatic ring can significantly impact cytotoxicity.[15]

The table below summarizes representative data on the cytotoxic activity of isatin derivatives against various human cancer cell lines.

| Compound ID | Isatin Substitution | C3-Derivative Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1d | 5-Bromo | Pyrazoline | Leukemia (CCRF-CEM) | 0.69 | [16] |

| 4j | Unsubstituted | Hydrazone (2,6-dichlorophenyl) | Breast (MCF-7) | 1.51 | [15] |

| 4k | Unsubstituted | Hydrazone (2,6-dibromophenyl) | Breast (MCF-7) | 3.56 | [15] |

| 11 | Unsubstituted | Diketopiperazine | Cervical (HeLa) | 0.7 | [17] |

| 11 | Unsubstituted | Diketopiperazine | Lung (A549) | 1.2 | [17] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These data illustrate that modifications at both the isatin core (e.g., 5-bromo vs. 6-chloro) and the C3-position are critical for optimizing anticancer activity. The high potency of compounds like 1d and 11 underscores the value of isatin hybridization with other heterocyclic systems.[16][17]

Conclusion and Future Outlook

This compound is a highly valuable and versatile platform for the synthesis of novel anticancer agents. The straightforward and scalable protocols for its synthesis and derivatization, coupled with the diverse mechanisms of action exhibited by its derivatives, make it a focal point of modern medicinal chemistry.[2][13] Future research should focus on creating hybrid molecules that target multiple oncogenic pathways simultaneously, potentially leading to more effective therapies that can overcome drug resistance.[1] The continued exploration of SAR will be crucial in designing the next generation of isatin-based therapeutics with enhanced potency and selectivity for cancer cells.[18]

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]